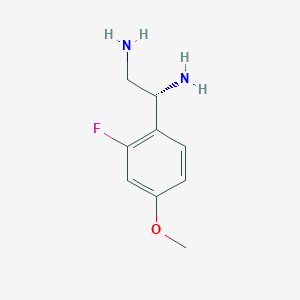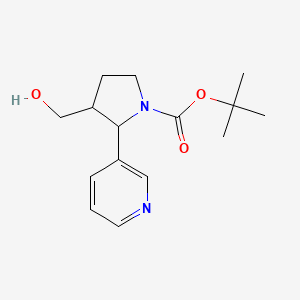
Tert-Butyl 3-(Hydroxymethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 3-(Hydroxymethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyridine moiety, and a tert-butyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-Butyl 3-(Hydroxymethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced via nucleophilic substitution reactions.
Hydroxymethylation: The hydroxymethyl group is typically introduced through a hydroxymethylation reaction using formaldehyde or other suitable reagents.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-Butyl 3-(Hydroxymethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The pyridine moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
Tert-Butyl 3-(Hydroxymethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of Tert-Butyl 3-(Hydroxymethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate involves its interaction with specific molecular targets and pathways. The pyridine moiety can interact with various enzymes and receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their function. The overall effect of the compound depends on its ability to bind to and modulate the activity of these molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-Butyl 3-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
Tert-Butyl 3-(Hydroxymethyl)-2-(Pyridin-2-Yl)Pyrrolidine-1-Carboxylate: The position of the pyridine ring is different, which can influence its chemical properties and interactions.
Uniqueness
Tert-Butyl 3-(Hydroxymethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate is unique due to the presence of both the hydroxymethyl group and the pyridine moiety at specific positions on the pyrrolidine ring.
Propriétés
Formule moléculaire |
C15H22N2O3 |
|---|---|
Poids moléculaire |
278.35 g/mol |
Nom IUPAC |
tert-butyl 3-(hydroxymethyl)-2-pyridin-3-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17-8-6-12(10-18)13(17)11-5-4-7-16-9-11/h4-5,7,9,12-13,18H,6,8,10H2,1-3H3 |
Clé InChI |
RHLZYLQPQCRMGB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1C2=CN=CC=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


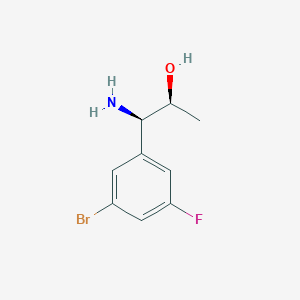


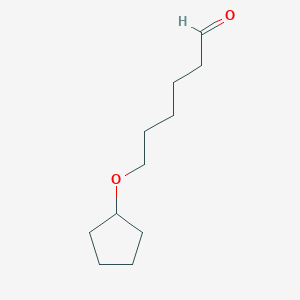
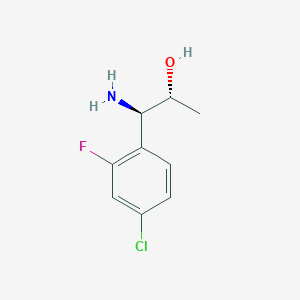
![(1R)-1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13043705.png)
![1-(Tert-butyl) 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate](/img/structure/B13043713.png)
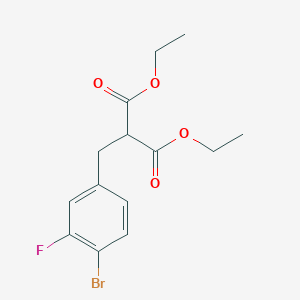
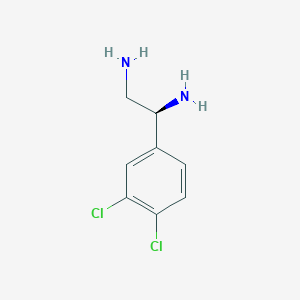

![N-[(3,4-dichlorophenyl)methyl]cyclohexanamine](/img/structure/B13043743.png)

